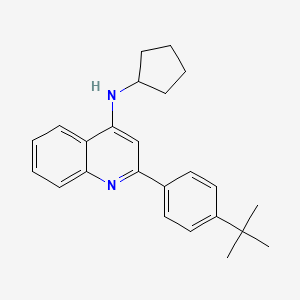
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is an organic compound that belongs to the class of quinolinamines This compound is characterized by the presence of a quinoline ring substituted with a tert-butylphenyl group and a cyclopentylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine typically involves multi-step organic reactions. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the quinoline and cyclopentylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A related compound with a similar tert-butylphenyl group.
Phenylpiperazines: Compounds containing a phenylpiperazine skeleton, which share some structural similarities.
Uniqueness
2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline ring and cyclopentylamine group provide distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
853310-51-7 |
|---|---|
Molekularformel |
C24H28N2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-N-cyclopentylquinolin-4-amine |
InChI |
InChI=1S/C24H28N2/c1-24(2,3)18-14-12-17(13-15-18)22-16-23(25-19-8-4-5-9-19)20-10-6-7-11-21(20)26-22/h6-7,10-16,19H,4-5,8-9H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
WHFCTIRZGICRRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




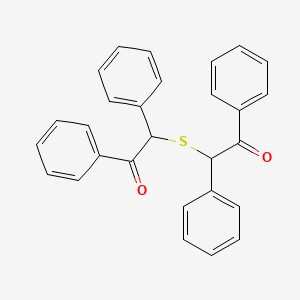

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

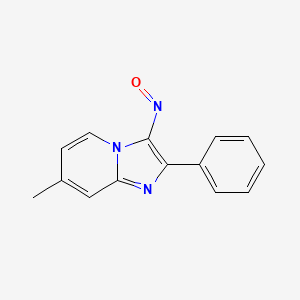
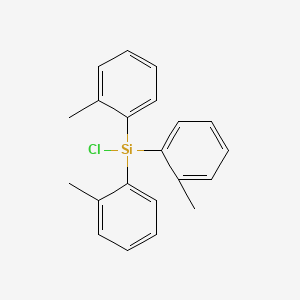
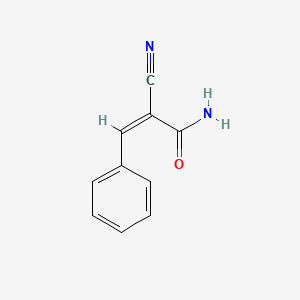
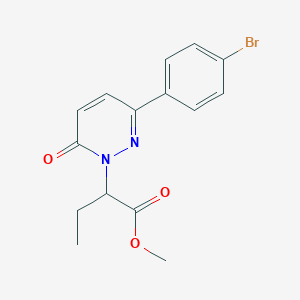


![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
